(S)-2-METHYLPYRROLIDINE
Description
Significance of Chiral Pyrrolidines in Modern Chemistry
Chiral pyrrolidines are a class of organic compounds that hold a position of prominence in contemporary chemistry, primarily due to their stereogenic centers and the three-dimensional structures they impart to larger molecules. nih.govresearchgate.net The pyrrolidine (B122466) ring is a common scaffold found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net The ability to control the stereochemistry of molecules is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other inactive or even harmful. hilarispublisher.com
The significance of chiral pyrrolidines extends to their widespread use as organocatalysts and as chiral controllers in asymmetric synthesis. nih.gov Asymmetric organocatalysis, a field that has seen rapid growth, often employs chiral amines like those derived from pyrrolidine to facilitate the stereoselective formation of new chemical bonds. nih.gov This control over the three-dimensional arrangement of atoms is essential for producing single-enantiomer pharmaceuticals, ensuring greater efficacy and safety. hilarispublisher.com Furthermore, the non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for efficient exploration of the pharmacophore space, a key consideration in drug design. nih.govresearchgate.net The presence of up to four stereogenic carbons in the pyrrolidine ring allows for the generation of a large number of stereoisomers, providing a rich source of molecular diversity for biological screening. nih.gov
Historical Context of Pyrrolidine Synthesis and Discovery
Over the years, numerous synthetic routes to construct the pyrrolidine ring have been developed, including cycloaddition and cyclization reactions, metal-catalyzed C-H activations, and the reduction of various precursors. rsc.org A significant advancement in the synthesis of chiral pyrrolidines has been the use of asymmetric synthesis, which aims to create a specific enantiomer directly. This often involves the use of chiral starting materials, auxiliaries, or catalysts. nih.gov For example, an efficient synthesis of (R)-2-methylpyrrolidine has been developed from the readily available N-Boc-L-proline in a four-step sequence. acs.org The development of modern asymmetric organocatalysis, marked by seminal reports in the early 2000s, provided powerful new tools for the stereoselective synthesis of pyrrolidines and other chiral molecules. nih.gov These advancements have made chiral pyrrolidines like (S)-2-methylpyrrolidine more accessible for research and industrial applications.
Overview of Academic Research Trajectories for this compound
Academic research on this compound has followed several key trajectories, primarily focusing on its application as a versatile building block in organic synthesis and catalysis. One major area of investigation is its use as a starting material for the preparation of complex molecules, including pharmaceuticals. google.commsesupplies.com For instance, it has been utilized in the synthesis of nicotine (B1678760) and its metabolite, cotinine. msesupplies.com The pyrrolidine scaffold, including the (S)-2-methyl derivative, is a frequently employed structure in drug discovery programs. nih.govmsesupplies.com
Another significant research avenue involves the use of this compound and its derivatives as organocatalysts in asymmetric reactions. Chiral secondary amines are effective catalysts for a variety of transformations, and the specific stereochemistry of this compound can be exploited to induce high levels of enantioselectivity. au.dk Research has explored its application in reactions such as the asymmetric Michael addition and the synthesis of functionalized dihydropyran derivatives. au.dkresearchgate.net Furthermore, this compound has been used as a catalyst for the synthesis of chiral covalent organic frameworks (CCOFs), demonstrating its utility in creating complex, ordered materials with potential applications in heterogeneous catalysis. nih.gov The development of new synthetic methods to access enantiomerically pure this compound and its derivatives also remains an active area of research, aiming for more efficient and scalable processes. google.comnih.govacs.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C5H11N |
| Molecular Weight | 85.15 g/mol msesupplies.comsigmaaldrich.com |
| Boiling Point | 97-99 °C msesupplies.comsigmaaldrich.com |
| Density | 0.834 g/mL at 25 °C sigmaaldrich.com |
| Optical Activity | [α]20/D +19°, c = 5 in methanol (B129727) sigmaaldrich.com |
| CAS Number | 59335-84-1 msesupplies.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPCLZJAFCTIK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59335-84-1 | |
| Record name | (2S)-2-Methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S 2 Methylpyrrolidine and Its Derivatives
Stereoselective and Enantioselective Synthesis Strategies
Stereoselective synthesis aims to control the spatial orientation of atoms in a molecule. For a chiral compound like 2-methylpyrrolidine (B1204830), this involves enantioselective strategies designed to produce one enantiomer in excess. These approaches range from classical separation techniques to modern catalytic and biocatalytic methods that build the chiral center with a high degree of precision.
Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. This method relies on the principle of converting the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a resolving agent. Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.
The resolution of racemic 2-methylpyrrolidine is frequently accomplished through the formation of diastereomeric salts with a chiral acid. google.comlibretexts.org Racemic 2-methylpyrrolidine, a base, is reacted with an enantiomerically pure acid, such as (R,R)-tartaric acid (a derivative of D-tartaric acid), to form two diastereomeric salts: ((S)-2-methylpyrrolidinium)-(R,R)-tartrate and ((R)-2-methylpyrrolidinium)-(R,R)-tartrate.
These diastereomeric salts are distinct chemical compounds with different crystal lattice energies and solubilities, which allows for their separation. mdpi.commdpi.com Research has shown that the choice of solvent is critical in this process. In the resolution of (RS)-2-methylpyrrolidine with (R,R)-tartaric acid, the solvent's dielectric constant can influence which diastereomeric salt preferentially crystallizes, a phenomenon known as dielectrically controlled resolution (DCR). acs.orgfigshare.comresearchgate.net For example, studies have demonstrated that from specific water/ethanol mixtures, either the (R)- or (S)-enantiomer can be selectively resolved. acs.orgfigshare.comresearchgate.net
Table 1: Dielectrically Controlled Resolution of (RS)-2-Methylpyrrolidine with (R,R)-Tartaric Acid
| Solvent Composition (Water/Ethanol) | Dielectric Constant (ε) | Preferentially Resolved Enantiomer |
|---|---|---|
| Mixed | 30 | (S)-1:(R,R)-2:H₂O |
| Mixed | 24.4 | (R)-1:(R,R)-2 |
Data sourced from Sakurai et al. acs.orgfigshare.com
Once the diastereomeric salts are formed, the next step is their physical separation, typically achieved through fractional recrystallization. nih.gov This process exploits the solubility difference between the two diastereomeric salts in a given solvent. The less soluble diastereomer will crystallize out of the solution upon cooling or concentration, leaving the more soluble diastereomer in the mother liquor.
The solid, crystalline salt is isolated by filtration, resulting in a product that is highly enriched in one diastereomer. The process can be repeated to further enhance the diastereomeric purity. libretexts.org After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid, liberating the free amine, (S)-2-methylpyrrolidine. While effective, a significant limitation of classical resolution is that the theoretical maximum yield for the desired enantiomer is 50% of the initial racemic mixture.
Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter from a starting material that is either prochiral or already contains chiral information. This avoids the 50% yield limitation inherent in classical resolution.
A common strategy for synthesizing chiral pyrrolidines involves starting with a readily available chiral building block from the "chiral pool," such as an amino acid or its derivative. (S)-Prolinol, which is derived from the natural amino acid (S)-proline, is a valuable precursor for synthesizing various pyrrolidine (B122466) derivatives. mdpi.comguidechem.com
An established process for preparing N-protected 2-methylpyrrolidine enantiomers utilizes prolinol as the chiral starting material. google.com To synthesize this compound, one would typically start from (S)-prolinol. The synthesis involves a sequence of reactions:
N-Protection: The secondary amine of the prolinol is protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.
Hydroxyl Group Activation: The primary hydroxyl group of the N-Boc-(S)-prolinol is converted into a good leaving group. This can be achieved by forming a sulfonate ester (e.g., tosylate or mesylate) or by converting it into an iodide.
Reductive Cleavage: The activated intermediate is then subjected to reduction. For instance, the N-protected-2-(iodomethyl)pyrrolidine can be hydrogenated using a palladium catalyst, or a sulfonate ester can be reduced with a hydride reagent like lithium triethylborohydride to replace the leaving group with a hydrogen atom, thereby forming the methyl group. google.com
Table 2: Synthetic Sequence from (S)-Prolinol to N-Boc-(S)-2-Methylpyrrolidine
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | N-Protection | (S)-Prolinol, Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-(S)-prolinol |
| 2 | Activation | N-Boc-(S)-prolinol, p-Toluenesulfonyl chloride, Base | N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine |
| 3 | Reduction | N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine, Lithium triethylborohydride | N-Boc-(S)-2-methylpyrrolidine |
This table represents a typical synthetic pathway; specific reagents and conditions may vary.
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. rsc.org Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.comresearchgate.net This reaction can be highly enantioselective, making it ideal for producing chiral amines.
For the synthesis of this compound, a transaminase-triggered cyclization can be employed. nih.gov The process starts with a prochiral ω-chloroketone, such as 5-chloro-2-pentanone.
Asymmetric Amination: An (S)-selective ω-transaminase transfers an amino group from a donor (e.g., isopropylamine) to the ketone substrate. This enzymatic step creates a chiral intermediate, (S)-5-chloro-2-aminopentane, with very high enantiomeric excess (ee). nih.gov
Intramolecular Cyclization: The resulting chloroamine intermediate undergoes a spontaneous intramolecular nucleophilic substitution. The amino group attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the five-membered pyrrolidine ring to yield this compound.
This biocatalytic approach is highly efficient, often proceeds under mild aqueous conditions, and can provide access to either the (R)- or (S)-enantiomer by selecting the appropriate enzyme. mdpi.comnih.gov
Table 3: Transaminase-Mediated Synthesis of 2-Substituted Pyrrolidines
| Substrate (ω-chloroketone) | Transaminase Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 5-chloro-2-pentanone | (S)-selective | This compound | >99% |
| 5-chloro-2-pentanone | (R)-selective | (R)-2-methylpyrrolidine | >99% |
| 1-chloro-5-phenylpentan-2-one | (S)-selective | (S)-2-benzylpyrrolidine | >99.5% |
Data based on findings from Payer et al. nih.gov
Asymmetric Synthesis Approaches from Chiral Precursors
Asymmetric Catalytic Hydrogenation of α,β-Unsaturated Pyrrolidine Precursors
Asymmetric catalytic hydrogenation is a powerful and atom-economical method for establishing stereocenters. wikipedia.org In the context of this compound synthesis, this strategy involves the hydrogenation of an unsaturated pyrrolidine precursor, such as a 2-methyl-1-pyrroline (B1218662) or a related enamine, using a chiral metal catalyst. Transition-metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, are highly effective for this transformation. mdma.chnih.gov
The general approach involves creating a prochiral α,β-unsaturated precursor which can then be stereoselectively reduced. The choice of chiral ligand is paramount, as it coordinates to the metal center and creates a chiral environment that directs the approach of hydrogen to one face of the double bond, leading to the desired enantiomer. For instance, bisphosphine-rhodium catalysts have been successfully employed in the asymmetric hydrogenation of various unsaturated N-heterocycles. nih.gov While direct hydrogenation of 2-methyl-1-pyrroline is a conceptually straightforward route, the stability and synthesis of the precursor are key considerations.
Table 1: Key Factors in Asymmetric Catalytic Hydrogenation
| Factor | Description | Significance in this compound Synthesis |
| Catalyst | Typically a transition metal (e.g., Rh, Ru, Ir) complexed with a chiral ligand. | The metal center activates hydrogen, while the ligand controls the stereochemical outcome. |
| Chiral Ligand | Often atropisomeric diphosphines like BINAP and its derivatives. | Creates the chiral pocket that directs hydrogenation to one face of the substrate, determining the (S)-configuration. |
| Substrate | An α,β-unsaturated pyrrolidine precursor, such as 2-methyl-1-pyrroline. | The structure and purity of the precursor are critical for high conversion and enantioselectivity. |
| Reaction Conditions | Hydrogen pressure, temperature, solvent, and additives. | Optimization of these parameters is essential to achieve high yield and enantiomeric excess (ee). |
This method's effectiveness is highlighted by its wide application in synthesizing various chiral N-heterocyclic compounds, demonstrating its potential for producing this compound with high enantiopurity. nih.govpurdue.edu
Organocatalytic Asymmetric Polymerization and Cyclization
In recent decades, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic heavy metals. nih.govnih.gov For the synthesis of this compound and its derivatives, organocatalytic asymmetric cyclization reactions are particularly relevant. These reactions often utilize chiral amines derived from natural amino acids like proline to catalyze the formation of the pyrrolidine ring with high stereocontrol. nih.govdntb.gov.ua
One prominent strategy is the asymmetric Michael addition, where a nucleophile adds to an α,β-unsaturated compound. For instance, a chiral pyrrolidine-based catalyst can facilitate the conjugate addition of a carbon or nitrogen nucleophile to an acceptor, initiating a cascade reaction that culminates in the formation of a highly substituted, chiral pyrrolidine ring. rsc.org Cinchona alkaloid-derived squaramides and prolinamide-based catalysts have proven effective in promoting such cascade reactions, yielding pyrrolidines with excellent diastereo- and enantioselectivity. nih.govrsc.org
Another key approach is the asymmetric [3+2] cycloaddition, which involves the reaction of a three-atom component and a two-atom component to form the five-membered pyrrolidine ring. nih.gov Organocatalysts can activate the substrates by forming chiral iminium or enamine intermediates, which then undergo highly controlled cycloaddition reactions. These methods allow for the construction of complex pyrrolidine structures bearing multiple stereocenters in a single step. nih.gov
Table 2: Comparison of Organocatalytic Cyclization Strategies
| Strategy | Description | Catalyst Example | Advantages |
| Aza-Michael Cascade | Intramolecular conjugate addition of an amine to an α,β-unsaturated system, followed by cyclization. | Chiral Phosphoric Acids, Prolinamides | High enantioselectivity, formation of multiple bonds in one pot. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide (3-atom component) with an alkene (2-atom component). | Diarylprolinol Silyl Ethers | Direct construction of the pyrrolidine ring, good control over stereochemistry. |
| Mannich Cyclization | Reaction between a hydroxylactam and an acetal (B89532) to form fused bicyclic alkaloids. | Chiral Proline Derivatives | High yields and enantiomeric excess, applicable to complex alkaloid synthesis. |
These organocatalytic methods represent a versatile and powerful platform for the enantioselective synthesis of pyrrolidine derivatives, including precursors to this compound. dntb.gov.ua
Multi-Step Synthesis Pathways
Multi-step syntheses provide the flexibility to construct the this compound scaffold from readily available chiral starting materials or to introduce functionality at various stages of the synthesis.
Cyanide Condensation Routes and Chiral Resolution
A classical approach to α-substituted amines involves cyanide condensation, most notably the Strecker synthesis, which produces α-aminonitriles from an aldehyde or ketone, ammonia (B1221849), and a cyanide source. wikipedia.orgorganic-chemistry.org In a hypothetical route to 2-methylpyrrolidine, a suitable keto-amine precursor could undergo cyclization followed by a Strecker-type reaction. This pathway would typically result in a racemic mixture of the 2-methyl-2-aminonitrile-pyrrolidine derivative, which after hydrolysis of the nitrile, would yield racemic 2-methylpyrrolidine.
The critical step to obtain the desired (S)-enantiomer from this racemic mixture is chiral resolution. This technique separates enantiomers by converting them into a pair of diastereomeric salts through reaction with a chiral resolving agent. For amines like 2-methylpyrrolidine, chiral acids such as tartaric acid are commonly used. google.com
The process can be summarized as follows:
Diastereomeric Salt Formation : The racemic 2-methylpyrrolidine is treated with an enantiomerically pure chiral acid (e.g., L-tartaric acid) in a suitable solvent. This forms two diastereomeric salts: ((R)-2-methylpyrrolidinium)-(L-tartrate) and ((S)-2-methylpyrrolidinium)-(L-tartrate).
Separation : These diastereomeric salts have different physical properties, such as solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution.
Liberation of the Enantiomer : The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the free amine, now enriched in one enantiomer (e.g., this compound).
While effective, chiral resolution can be time-consuming and the maximum theoretical yield for the desired enantiomer is 50%. However, it remains a viable method, particularly when efficient asymmetric routes are not available. nih.gov Modern variations include asymmetric Strecker reactions that use a chiral catalyst or auxiliary to directly synthesize an enantioenriched aminonitrile, bypassing the need for resolution. nih.govrsc.org
Cyclization Reactions for Pyrrolidine Ring Formation
The construction of the pyrrolidine ring is a cornerstone of many synthetic strategies for this compound. A variety of cyclization reactions have been developed to achieve this transformation efficiently.
[3+2] Cycloaddition Reactions : This is a widely investigated method for forming five-membered rings. It typically involves the reaction of an azomethine ylide with an alkene or alkyne. The stereoselectivity of these reactions can be excellent, providing a direct route to substituted pyrrolidines.
Intramolecular Cyclization : These approaches involve forming the ring from a linear precursor that already contains the necessary atoms.
Aza-Michael Addition : An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile can effectively close the ring. Asymmetric versions, often catalyzed by chiral phosphoric acids, can yield enantioenriched pyrrolidines.
Amination of Unsaturated Bonds : The intramolecular amination of carbon-carbon double or triple bonds is another powerful tool for constructing the pyrrolidine skeleton.
Ring Contraction of Pyridines : A novel approach involves the photo-promoted ring contraction of readily available pyridines using a silylborane reagent. This method provides access to functionalized pyrrolidine derivatives that can be further elaborated. rsc.org
Alkylation and Carboxylation Reactions for Functionalization
Once the pyrrolidine ring is formed, or during its construction, alkylation and carboxylation reactions are employed to introduce the required functional groups. For the synthesis of this compound and its derivatives, these reactions are crucial for installing the methyl group at the C2 position or for adding other substituents.
Alkylation : The nitrogen atom of the pyrrolidine ring can be readily alkylated to produce N-substituted derivatives. C-alkylation at the α-position can be achieved by forming an enamine or a lithiated derivative followed by quenching with an electrophile like methyl iodide. For example, a process starting from commercially available (S)-prolinol can involve converting the hydroxyl group into a good leaving group (e.g., an iodide or sulfonate ester) and subsequently displacing it to form the methyl group, sometimes with inversion of configuration. google.com
Carboxylation : Introducing a carboxyl group, often at the C2 position, yields valuable pyrrolidine-2-carboxylic acid derivatives. These derivatives serve as versatile intermediates. The carboxylic acid moiety can undergo standard transformations such as esterification or amidation, allowing for the creation of a diverse library of functionalized pyrrolidines.
Reductive Amination and Stereochemical Control
Reductive amination is a highly reliable method for forming carbon-nitrogen bonds and is frequently used in the synthesis of cyclic amines. The reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
This method is particularly useful for the synthesis of this compound from acyclic precursors. A 1,4-dicarbonyl compound or a related precursor can react with ammonia or a primary amine. The initial condensation forms an imine, which can then undergo an intramolecular cyclization followed by reduction to yield the pyrrolidine ring.
Stereochemical control is a critical aspect of this pathway. The reduction of the cyclic imine intermediate determines the final stereochemistry at the C2 position.
Diastereoselective Reduction : If the precursor already contains a chiral center, the reduction can be directed by that existing stereocenter.
Enantioselective Reduction : Using chiral reducing agents or, more commonly, biocatalysts such as imine reductases (IREDs), the prochiral imine can be reduced with high enantioselectivity. nih.gov Directed evolution of IREDs has produced enzymes capable of delivering either the (R) or (S) enantiomer of a target amine with very high enantiomeric excess, providing an efficient and green route to compounds like this compound. nih.gov
Functionalization and Derivatization Strategies
The unique structural and stereochemical properties of this compound make it a valuable chiral building block in organic synthesis. Its functionalization and derivatization are key to accessing a diverse range of molecules with applications in pharmaceuticals and materials science. These strategies primarily target the secondary amine and the carbon atoms of the pyrrolidine ring.
Synthesis of Carboxylic Acid Derivatives (e.g., Amides, Esters)
The carboxylic acid functionality, when present in derivatives of this compound, provides a versatile handle for the synthesis of amides and esters. This compound-2-carboxylic acid, a proline derivative, is a key starting material for these transformations medchemexpress.com.
Amide Bond Formation: The coupling of the carboxylic acid group with various amines is a common strategy to generate a library of amide derivatives . This reaction is typically facilitated by standard peptide coupling reagents. For instance, (S)-N-methylpyrrolidine-2-carboxylate has been utilized as a ligand in the copper-catalyzed Goldberg-type N-arylation of amides, demonstrating the utility of these derivatives in forming C-N bonds under mild conditions nih.govresearchgate.netsemanticscholar.orgnih.gov.
Esterification: The reaction of the carboxylic acid with alcohols leads to the formation of esters . A general method for ester synthesis involves the reaction of an alcohol with a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) mdpi.com. The rate of ester formation is influenced by the concentrations of the alcohol and the acyl-coenzyme A (CoA) component, as well as the activity of the enzymes involved in their synthesis and hydrolysis nih.gov. For example, L-proline methyl ester hydrochloride, ((S)-methyl pyrrolidine-2-carboxylate hydrochloride), can be prepared by reacting the corresponding acid chloride with methanol (B129727) mdpi.com. Subsequent esterification of the carboxylic group of intermediate amides with 2-nitrooxyethanol or 1,2-dihydroxyethane, using DCC and DMAP, yields the final ester products mdpi.com.
A documented synthesis of this compound-2-carboxylic acid hydrochloride starts from (S)-proline in a three-step process, which involves the formation of an azetidinone intermediate, followed by methylation and subsequent hydrolysis guidechem.com.
| Starting Material | Reagents | Product | Reference |
| (S)-proline | 1. Chloral hydrate, MgSO4, MeCN2. LDA, MeI3. 6M HCl | This compound-2-carboxylic acid hydrochloride | guidechem.com |
| Carboxylic acid derivative | Amine, Coupling agent | Amide derivative | |
| Carboxylic acid derivative | Alcohol, DCC, DMAP | Ester derivative | mdpi.commdpi.com |
Hydroxymethylation and Alcohol Derivatives
The introduction of a hydroxymethyl group and the synthesis of alcohol derivatives of this compound provide access to important chiral intermediates. A common precursor for these derivatives is (S)-prolinol, which can be N-protected to yield N-protected-(S)-prolinol derivatives google.com. These protected alcohols can then be further functionalized. For example, treatment with a sulfonylating reagent can convert the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions google.com.
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol is a specific chiral secondary alcohol derivative of this compound myuchem.com. Such chiral alcohols are valuable as intermediates in the synthesis of complex organic molecules and as chiral catalysts in asymmetric synthesis myuchem.com.
The synthesis of alcohol derivatives can be achieved through the reduction of corresponding carboxylic acids, esters, or ketones chadsprep.comharvard.edu. Reagents like lithium aluminum hydride (LiAlH4) are powerful reducing agents capable of reducing a wide range of carbonyl-containing functional groups to alcohols harvard.edumdpi.com.
| Precursor | Reaction | Product | Significance |
| (S)-prolinol | N-protection | N-protected-(S)-prolinol | Intermediate for further functionalization google.com |
| N-protected-(S)-prolinol | Sulfonylation | N-protected-2-(alkyl- or aryl)sulfonate ester | Activation of hydroxyl group google.com |
| N/A | N/A | (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol | Chiral intermediate and catalyst myuchem.com |
| Carboxylic acid/Ester/Ketone | Reduction (e.g., with LiAlH4) | Alcohol derivative | Access to chiral alcohols chadsprep.comharvard.edu |
Alkylation and Arylation of the Pyrrolidine Nitrogen and Ring
Modification of the this compound scaffold through alkylation and arylation at the nitrogen atom or on the ring itself expands its synthetic utility.
N-Alkylation and N-Arylation: The secondary amine of the pyrrolidine ring is a common site for modification. N-alkylation can be achieved through various methods, including reductive amination. A bio-based two-step chemocatalytic system has been reported for the synthesis of a broad range of N-alkyl-2-pyrrolidones starting from glutamic acid and C3–C5 carbonyl compounds, involving a Pd-catalyzed reductive N-alkylation step rsc.org.
N-arylation of the pyrrolidine nitrogen can be accomplished through copper-catalyzed reactions. For example, (S)-N-methylpyrrolidine-2-carboxylate, a derivative of L-proline, serves as an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions nih.govresearchgate.netsemanticscholar.orgnih.gov. This methodology allows for the synthesis of a variety of N-arylamides in good to high yields nih.govresearchgate.netsemanticscholar.org.
Ring Alkylation and Arylation: Alkylation of the pyrrolidine ring, particularly at the α-position to the nitrogen, can be achieved through the use of α-lithio pyrrolidine derivatives google.com. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been described, where a stereogenic quaternary center is created via an asymmetric allylic alkylation reaction of a benzyloxy imide nih.govnih.gov. Palladium-catalyzed α-arylation of N-Boc pyrrolidine has also been reported as a method for introducing aryl groups onto the ring dntb.gov.ua.
| Reaction Type | Substrate/Derivative | Reagents/Catalyst | Product | Reference |
| N-Alkylation | Glutamic acid | C3–C5 carbonyl compounds, Pd/Al2O3 | N-alkyl-2-pyrrolidones | rsc.org |
| N-Arylation | Amides, Aryl halides | CuI, (S)-N-methylpyrrolidine-2-carboxylate | N-arylamides | nih.govsemanticscholar.org |
| Ring Alkylation | N-protected pyrrolidine | α-lithio pyrrolidine derivatives | α-alkylated pyrrolidine | google.com |
| Ring Alkylation | Benzyloxy imide | Palladium catalyst | 2,2-disubstituted pyrrolidine | nih.govnih.gov |
| Ring Arylation | N-Boc pyrrolidine | Palladium catalyst | α-arylated pyrrolidine | dntb.gov.ua |
Oxidation and Reduction Pathways (e.g., Keto, Alcohol Derivatives)
Oxidation and reduction reactions provide pathways to introduce or modify functional groups on the this compound ring, leading to keto and alcohol derivatives.
Reduction Pathways: The reduction of N-protected-(S)-prolinol derivatives can lead to the formation of N-protected-2-(S)-methylpyrrolidine google.com. For instance, an N-protected-2-(alkyl- or aryl)sulfonate ester of (S)-prolinol can be treated with a metal hydride, such as lithium triethylborohydride, to directly afford the N-protected-2-(R)-methylpyrrolidine google.com. Similarly, N-protected-2-(S)-iodomethylpyrrolidine can be hydrogenated using a palladium catalyst to yield N-protected-2-(R)-methylpyrrolidine google.com. The choice of reagents and reaction conditions is crucial for controlling the stereochemistry of the product.
Oxidation Pathways: While specific examples of the direct oxidation of this compound to a keto derivative were not detailed in the provided context, general methods for the oxidation of secondary amines and alcohols are well-established in organic chemistry. The oxidation of a hydroxymethyl group, for instance, can yield an aldehyde or a carboxylic acid, depending on the oxidizing agent used. The oxidation of a secondary alcohol derivative would yield a ketone. For example, the oxidation of a pyrrolidine alcohol using ruthenium tetroxide can produce the corresponding acid mdpi.com.
Scalability and Process Optimization in Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on scalability and process optimization. Key considerations include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the ease of purification of the final product.
Evaluation of Yield and Enantiomeric Excess in Practical Syntheses
The practical viability of a synthetic route is critically assessed by its ability to produce the target molecule in high yield and with excellent stereochemical control, specifically enantiomeric excess (ee). A variety of advanced methodologies have been developed for the synthesis of this compound, each with its own characteristic performance in these key metrics.
Biocatalytic Approaches:
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. Enzymes such as transaminases and imine reductases (IREDs) have been successfully employed.
One notable biocatalytic method involves the asymmetric reduction of 2-methyl-1-pyrroline. For instance, the (S)-selective IRED from Paenibacillus elgii B69 has been shown to convert 2-methylpyrroline to this compound with greater than 99% conversion. In another study, an S-IRED catalyzed the asymmetric reduction of the same substrate, affording this compound with a conversion of 80% and an enantiomeric excess greater than 92%.
Transaminases have also been utilized in the synthesis of 2-substituted pyrrolidines. While not always producing this compound directly, these studies demonstrate the potential of this enzyme class. For example, the synthesis of various 2-arylpyrrolidines using transaminases has achieved analytical yields of up to 90% and enantiomeric excesses of up to >99.5% for both enantiomers. nih.gov
Chemo-catalytic Approaches:
Traditional chemical catalysis offers a diverse range of strategies for the asymmetric synthesis of this compound. These methods often involve the use of chiral catalysts to induce stereoselectivity.
Catalytic Hydrogenation of Pyrroles: A prominent method involves the catalytic hydrogenation of substituted pyrroles. This approach can be highly diastereoselective, affording functionalized pyrrolidines with multiple stereocenters. While often used for more complex derivatives, the principles can be applied to the synthesis of simpler structures like 2-methylpyrrolidine. For example, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can lead to the corresponding pyrrolidines with excellent diastereoselectivity. acs.org Typically, these hydrogenations may require conditions such as 10 atm of H₂ and a rhodium catalyst. acs.org
Organocatalysis: Asymmetric organocatalysis has provided novel routes to chiral pyrrolidines. For instance, new pyrrolidine-based organocatalysts have been synthesized and demonstrated to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee. nih.gov While this specific example doesn't directly produce this compound, it showcases the utility of organocatalysis in establishing the chiral pyrrolidine ring system.
Below is an interactive data table summarizing the yield and enantiomeric excess for selected synthetic methods for this compound and related derivatives.
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Biocatalytic Reduction | (S)-selective IRED from Paenibacillus elgii B69 | 2-Methylpyrroline | This compound | >99 (conversion) | Not specified |
| Biocatalytic Reduction | S-IRED | 2-Methyl-1-pyrroline | This compound | 80 (conversion) | >92 |
| Biocatalytic Transamination | Transaminases | ω-chloroketones | 2-Arylpyrrolidines | Up to 90 | Up to >99.5 |
| Organocatalysis | Pyrrolidine-based organocatalyst | Aldehydes and Nitroolefins | Michael adducts | 87 | 85 |
Sustainable Chemistry Principles in this compound Synthesis
The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
Biocatalysis as a Green Technology:
Biocatalytic methods for synthesizing this compound inherently align with several green chemistry principles. nih.gov
Use of Renewable Feedstocks: While the starting materials for the biocatalytic synthesis of this compound are not always from renewable sources, the catalysts themselves (enzymes) are derived from biological systems and are renewable.
Catalysis: Enzymes are highly efficient catalysts, often operating under mild conditions of temperature and pressure, which reduces energy consumption. nih.gov
Less Hazardous Chemical Synthesis: Biocatalytic reactions are typically carried out in aqueous media, avoiding the use of volatile and often toxic organic solvents. nih.gov
High Selectivity: The high chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and reduced waste.
Atom Economy and Waste Reduction:
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy generate less waste.
While a detailed atom economy analysis for every synthetic route to this compound is beyond the scope of this article, a qualitative comparison can be made. Biocatalytic reductions, such as the conversion of 2-methyl-1-pyrroline to this compound, can have a high atom economy as they are essentially addition reactions. In contrast, multi-step syntheses that involve protecting groups and generate stoichiometric byproducts will have a lower atom economy. The economies of synthesis are improved by minimizing functional group interconversions and employing cascade reactions where multiple bonds are formed in a single operation. nih.gov
Solvent Selection and Alternative Reaction Media:
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic syntheses rely on volatile organic compounds (VOCs) that can be harmful to human health and the environment. A greener approach to the synthesis of N-methylpyrrolidine, a related compound, utilized water as a solvent, which is inexpensive and environmentally friendly. researchgate.net This highlights the potential for developing syntheses of this compound in more benign solvent systems.
Advanced Spectroscopic and Computational Analysis of S 2 Methylpyrrolidine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools in the structural analysis of chemical compounds. For a chiral molecule like (S)-2-Methylpyrrolidine, a combination of techniques is required for a complete understanding of its chemical makeup.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms in the molecule. Like ¹H NMR, chemical shifts are reported in ppm.
A detailed interpretation of both ¹H and ¹³C NMR spectra, including two-dimensional experiments like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the this compound molecule. rsc.org
Interactive Data Table: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | ~3.20 | m | CH | |
| ¹H | ~2.90 | m | CH₂ (α to N) | |
| ¹H | ~1.80 | m | CH₂ | |
| ¹H | ~1.60 | m | CH₂ | |
| ¹H | ~1.15 | d | ~6.5 | CH₃ |
| ¹³C | ~58 | CH | ||
| ¹³C | ~47 | CH₂ (α to N) | ||
| ¹³C | ~34 | CH₂ | ||
| ¹³C | ~22 | CH₂ | ||
| ¹³C | ~19 | CH₃ |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (GC-MS) for Molecular Identity and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is instrumental in confirming the molecular weight and revealing the fragmentation pattern of a compound, which serves as a molecular fingerprint. libretexts.org
In a typical GC-MS analysis of this compound, the compound is first vaporized and separated from other components in the GC column. It then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The mass spectrum of pyrrolidine (B122466) and its derivatives is characterized by fragmentation of the cyclic secondary amino group. manupatra.in For N-methylpyrrolidine, a related compound, key fragments are observed that can help in identifying the fragmentation pathways. manupatra.in The analysis of these patterns is crucial for the structural confirmation of this compound.
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Significance |
| 85 | [M]⁺ | Molecular Ion |
| 70 | [M - CH₃]⁺ | Loss of the methyl group |
| 57 | [C₄H₉]⁺ | Further fragmentation |
| 44 | [C₂H₆N]⁺ | Cleavage of the pyrrolidine ring |
Note: The relative abundance of these fragments can provide further structural information.
Chiral Analysis Methods for Enantiopurity Assessment
Since this compound is a chiral compound, determining its enantiomeric purity is critical. This is typically achieved using chiral analysis methods.
Chiral Gas Chromatography (Chiral GC): This technique utilizes a chiral stationary phase within the GC column. nih.gov The two enantiomers of 2-methylpyrrolidine (B1204830) will interact differently with this stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov The enantiomeric excess (ee) can be determined by comparing the peak areas of the two enantiomers. nih.gov
Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. nih.gov The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, a specific, non-zero optical rotation value would be expected, and its magnitude would be proportional to the enantiomeric purity of the sample. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. masterorganicchemistry.comyoutube.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes. masterorganicchemistry.comdocbrown.info
For this compound, the IR spectrum will exhibit characteristic absorptions for C-H, N-H, and C-N bonds.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 2850 - 2960 | C-H Stretch | Alkyl groups |
| 1450 - 1470 | C-H Bend (Scissoring) | CH₂ |
| 1370 - 1380 | C-H Bend (Rocking) | CH₃ |
| 1000 - 1250 | C-N Stretch | Amine |
Computational Chemistry Studies
Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.
Predict spectroscopic data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters. These predicted values can then be compared with experimental data to validate the structural assignment. researchgate.netcu.edu.eg
Analyze electronic properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity.
DFT calculations, often using functionals like B3LYP, have been shown to provide results that are in good agreement with experimental findings for related molecules. researchgate.netcu.edu.egdavidpublisher.com This computational approach is a valuable tool for corroborating and interpreting the experimental data obtained from the various spectroscopic techniques discussed above.
Conformational Analysis and Energy Landscapes
The stereochemistry of this compound, particularly the presence of a chiral center at the C2 position and a puckered five-membered ring, gives rise to distinct conformational isomers. The pyrrolidine ring is not planar and typically adopts envelope (E) or twist (T) conformations to alleviate torsional strain. The methyl group at the C2 position can exist in either an axial or equatorial position relative to the pseudo-plane of the ring, leading to different stable conformers.
Computational chemistry, particularly methods like Density Functional Theory (DFT), is employed to explore the potential energy surface (PES) of the molecule. ustc.edu.cn The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. ustc.edu.cn Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states between them.
For this compound, calculations reveal that the conformers with the methyl group in an equatorial position are generally more stable than those with an axial methyl group due to reduced steric hindrance. The nitrogen atom's inversion and the ring's puckering create a complex energy landscape with multiple local minima. ustc.edu.cnnih.gov The energy landscape provides a comprehensive view of all possible conformations and their relative energies, which is crucial for understanding the molecule's dynamic behavior and how it interacts with other molecules. nih.govnumberanalytics.com
Table 1: Calculated Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis for substituted pyrrolidines. Actual values would be derived from specific quantum chemical calculations.
| Conformer | Methyl Position | Ring Pucker | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Envelope (N-flap) | 0.00 |
| 2 | Equatorial | Twist (C3-C4) | 0.5 - 1.5 |
| 3 | Axial | Envelope (N-flap) | 2.0 - 3.0 |
Prediction of Reaction Pathways and Transition States
Computational methods are instrumental in predicting the most likely pathways for chemical reactions involving this compound. researchgate.netnih.gov By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products, which includes the high-energy transition state structure. ims.ac.jp Understanding the structure and energy of the transition state is key to predicting reaction rates and mechanisms. youtube.commit.edu
Common reactions for secondary amines like this compound include N-alkylation, N-acylation, and oxidation. For each potential reaction, computational models can calculate the activation energy by determining the energy difference between the reactants and the transition state. youtube.com A lower activation energy implies a faster reaction. These predictions help in selecting appropriate reagents and conditions to achieve a desired chemical transformation. For instance, in asymmetric synthesis, predicting the transition states for the formation of different stereoisomers can explain or predict the enantioselectivity of a reaction.
Machine learning models are also emerging as powerful tools for rapidly predicting transition state structures and reaction outcomes with high accuracy, reducing the need for computationally expensive quantum chemical calculations. researchgate.netnih.govmit.edu
Table 2: Predicted Reaction Types and Computational Focus for this compound
| Reaction Type | Description | Computational Focus |
|---|---|---|
| N-Alkylation/Acylation | The nitrogen lone pair acts as a nucleophile, attacking an electrophilic carbon. | Modeling the transition state of the nucleophilic attack to predict stereochemical outcomes. |
| Oxidation | The secondary amine can be oxidized to form corresponding amides or other species. | Calculating the energy barriers for different oxidation pathways to determine product selectivity. |
| Catalytic Cycles | Use as a chiral ligand or catalyst in asymmetric synthesis. | Mapping the entire energy landscape of the catalytic cycle to identify the rate-determining step and enantioselectivity-determining transition state. nih.gov |
Electronic Properties and Reactivity Prediction
The reactivity of this compound is governed by its electronic structure. Quantum chemical calculations are used to determine several key electronic properties that act as reactivity descriptors. scirp.orgscirp.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the nitrogen atom's lone pair, making it the primary site for electrophilic attack. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity. scirp.org
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the most negative potential is concentrated around the nitrogen atom, confirming its role as the primary nucleophilic center.
Global Reactivity Descriptors: Properties like chemical hardness (η) and softness (S) are calculated from HOMO and LUMO energies. scirp.orgscirp.org Hard molecules have a large HOMO-LUMO gap and are less reactive, whereas soft molecules have a small gap and are more reactive. scirp.org These descriptors are valuable in applying Pearson's Hard and Soft Acids and Bases (HSAB) principle to predict reaction favorability.
Table 3: Key Electronic Properties and Their Reactivity Implications
| Property | Typical Finding for this compound | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high energy, localized on the nitrogen lone pair. | Strong nucleophile at the nitrogen center. scirp.org |
| LUMO Energy | Relatively high energy. | Poor electrophile. |
| HOMO-LUMO Gap | Moderately large. | Indicates good kinetic stability but is still reactive due to the nucleophilic nitrogen. scirp.org |
| MEP Minimum | Located on the nitrogen atom. | The site for protonation and electrophilic attack. researchgate.net |
| Chemical Hardness (η) | Moderate value. | Classified as a relatively hard base. |
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum mechanics is excellent for analyzing static structures and energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or a binding site). nih.govnsf.gov
For this compound, MD simulations can:
Explore Conformational Flexibility: Simulations show the molecule dynamically interconverting between its various envelope and twist conformers. This provides insight into the accessibility of different shapes and the energy barriers between them, complementing the static picture from the energy landscape. nsf.gov
Analyze Intermolecular Interactions: When simulated in a solvent like water or in the presence of other reactants, MD can reveal the nature and lifetime of intermolecular interactions, such as hydrogen bonds between the N-H group and solvent molecules.
Simulate Binding Events: If this compound is used as a ligand, MD simulations can model its entry into and interaction with a receptor's binding pocket, revealing the key interactions that stabilize the bound complex and the role of conformational changes in the binding process. nih.gov
These simulations are crucial for understanding how the molecule's inherent flexibility influences its function in a dynamic chemical or biological system. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
When designing new molecules based on the this compound scaffold, for example, in drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling is a vital tool. nih.gov QSAR attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net
The process involves:
Data Set Compilation: A series of this compound derivatives with measured biological activity (e.g., enzyme inhibition) is collected. nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net
For derivatives of this compound, a QSAR model could identify which structural features (e.g., the size, shape, or electronic properties of a substituent) are most important for enhancing a desired activity. nih.gov This allows for the rational design of new, more potent derivatives and the prediction of their activity before they are synthesized, saving significant time and resources. researchgate.net
Table 4: Common Descriptor Classes in QSAR Modeling for Pyrrolidine Derivatives
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties and potential for pharmacokinetic issues (Lipinski's Rule of Five). nih.gov |
| Topological | Connectivity Indices, Shape Flexibility Index | Molecular size, shape, and degree of branching. nih.gov |
| Geometric (3D) | Molecular Surface Area, Volume | 3D shape and steric properties. |
| Electrostatic | Dipole Moment, Partial Charges on Atoms | Charge distribution and potential for polar interactions. nih.gov |
| Quantum Chemical | HOMO/LUMO Energies, Chemical Hardness | Electronic structure and chemical reactivity. researchgate.net |
Applications of S 2 Methylpyrrolidine in Asymmetric Catalysis and Chiral Ligand Design
Role as a Chiral Building Block in Organic Synthesis
(S)-2-Methylpyrrolidine is a versatile chiral building block extensively utilized in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. chemimpex.com Its structural framework is a common motif in many biologically active compounds. nih.gov The synthesis of this compound itself can be accomplished through various routes, often starting from readily available chiral precursors like L-proline, from which it can be derived via reduction of the carboxylate group. acs.orggoogle.com Another method involves the yeast-catalyzed reduction of 2,5-hexadione to afford the related (R,R)-2,5-dimethylpyrrolidine. acs.org Its utility as a building block is demonstrated in its incorporation into more complex chiral ligands and catalysts, such as PNN pincer ligands and chiral covalent organic frameworks (CCOFs). acs.orgacs.org Furthermore, derivatives like this compound-2-carboxylic acid serve as critical components in the synthesis of drugs such as daridorexant and trofinetide. The pyrrolidine (B122466) ring enhances the pharmacokinetic properties of drug candidates, and its specific (S)-stereochemistry is often essential for biological activity.
This compound as a Chiral Ligand in Asymmetric Catalysis
The application of this compound and its derivatives as chiral ligands is a cornerstone of modern asymmetric catalysis. chemimpex.com These ligands coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.
Ligands derived from this compound have proven to be highly effective in the enantioselective addition of organozinc reagents to aldehydes. For instance, chiral pyrrolidinylmethanols derived from (S)-proline are effective catalysts for the addition of dialkylzincs to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. acs.org A notable example is the ligand (2S, 2'S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine, which has been used in the enantioface-differentiating addition of butyllithium (B86547) and dialkylmagnesium to aldehydes. tus.ac.jp The effectiveness of these reactions can be influenced by factors such as the solvent and the specific structure of the ligand. tus.ac.jp
Below is a table summarizing the performance of various this compound-derived ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde.
| Chiral Ligand | Catalyst Loading (mol%) | Product | Enantiomeric Excess (ee) |
| (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | 15 | (R)-1-phenyl-1-propanol | High |
| (S)-2-anilinomethyl-1-benzylpyrrolidine | 15 | (R)-secondary alcohols | up to 94% |
| (S)-2-[(2S)-2-pyrrolidinyl]pyridine | Not specified | (S)-1-phenyl-1-propanol | nearly complete |
This table is a compilation of data from multiple sources. researchgate.netdiva-portal.org
Chiral ligands incorporating the this compound scaffold have been employed to catalyze enantioselective Diels-Alder reactions. These reactions are powerful carbon-carbon bond-forming processes for the synthesis of cyclic systems. For example, chiral magnesium complexes derived from ligands containing a pyrrolidine moiety have been shown to be efficient Lewis acid catalysts for the Diels-Alder reaction between 3-alkenoyl-1,3-oxazolidin-2-one and cyclopentadiene, yielding the endo-cycloaddition product with high enantioselectivity. nih.gov The development of organocatalysts, such as those derived from (S)-proline, has also provided a metal-free approach to highly enantioselective Diels-Alder reactions. tcichemicals.com
This compound derivatives have found utility in the field of polymer chemistry. They can serve as chiral auxiliaries for asymmetric polymerization, where the chiral auxiliary attached to a monomer directs the stereochemistry of the growing polymer chain. evitachem.com An optically active polymer, poly((S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate), was synthesized through anionic polymerization and was shown to exhibit a helical conformation of a single screw-sense. evitachem.com More recently, an organocatalytic asymmetric polymerization approach has been developed using a chiral 2-methylpyrrolidine (B1204830) catalyst to construct chiral covalent organic frameworks (CCOFs). researchgate.netresearchgate.net This method allows for the direct synthesis of CCOFs from prochiral aldehyde and primary amine monomers under ambient conditions. researchgate.net
The pyrrolidine scaffold is central to the field of organocatalysis, with (S)-proline and its derivatives being among the most studied catalysts. This compound itself can be used in organocatalytic transformations. For example, it has been used as a catalyst for the aminocatalytic asymmetric Schiff-base condensation to construct chiral covalent organic frameworks (CCOFs). researchgate.net This reaction proceeds under environmentally friendly ambient conditions. researchgate.net Furthermore, more complex derivatives, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, have been shown to be highly efficient organocatalysts for the asymmetric Michael addition of ketones to nitroolefins, producing γ-nitro carbonyl compounds in high yield and with excellent stereoselectivity. thieme-connect.deconsensus.app
Design and Synthesis of Novel Chiral Catalysts Incorporating this compound Scaffolds
The versatility of the this compound scaffold continues to inspire the design and synthesis of novel chiral catalysts with improved activity and selectivity. Researchers are developing sophisticated catalyst architectures that build upon this fundamental chiral unit.
One area of development is the synthesis of PNN pincer ligands based on chiral pyrrolidines. acs.org These ligands, which coordinate to a metal center through phosphorus, nitrogen, and another nitrogen atom, have been synthesized from (R)-2-methylpyrrolidine (derived from L-proline). acs.org The chirality of the pyrrolidine group influences the stereochemistry at the metal center, which is crucial for the catalytic activity of the resulting complex. acs.org
Another innovative approach is the creation of chiral covalent organic frameworks (CCOFs) using this compound. researchgate.netresearchgate.net These porous materials with well-defined chiral structures are synthesized via an organocatalytic asymmetric polymerization. researchgate.net The resulting CCOFs can be further functionalized, for example by metallation with Cu(II), to create highly efficient heterogeneous catalysts for reactions like the asymmetric A³-coupling. researchgate.net The design of such catalysts also includes post-synthetic modification, where an achiral COF is functionalized by anchoring (S)-pyrrolidine derivatives onto the channel walls. wgtn.ac.nz
Heterogeneous Asymmetric Catalysis and Chiral Covalent Organic Frameworks (CCOFs)
This compound and its derivatives have emerged as significant players in the field of heterogeneous asymmetric catalysis. This area of catalysis is particularly important from an industrial and environmental perspective, as heterogeneous catalysts can be easily separated from the reaction mixture and recycled. Their application extends to modifying metal surfaces and acting as organocatalysts for the synthesis of chiral covalent organic frameworks (CCOFs), which are then utilized in various asymmetric reactions.
Heterogeneous Asymmetric Hydrogenation
In the realm of heterogeneous asymmetric hydrogenation, this compound derivatives have been employed as chiral modifiers for metal catalysts. Research has shown that by tethering these chiral molecules to a palladium surface, it is possible to induce enantioselectivity in the hydrogenation of C=C bonds. worktribe.com In these systems, the pyrrolidine nitrogen interacts with the substrate, while a sulfide (B99878) functional group anchors the chiral ligand to the palladium nanoparticles. worktribe.com
The effectiveness of the asymmetric induction has been observed to be dependent on the steric bulk of the substituent on the chiral ligand. An increase in the size of the alkyl group in the sulfide moiety of this compound-derived ligands has been correlated with higher enantiomeric excesses. worktribe.com This is attributed to the bulky groups preventing the formation of closely-packed islands of the ligand on the catalyst surface, leading to better dispersion and more effective asymmetric induction. worktribe.com The proposed mechanism involves the formation of an enamine or iminium species between the chiral modifier and the substrate on the catalyst surface. worktribe.com
A key metric for the efficiency of such a catalytic system is the enantioselective turnover number, which distinguishes a true catalytic process from a kinetic resolution. For instance, in the hydrogenation of isophorone (B1672270) using a palladium on carbon catalyst modified with (S)-2-(t-butylthiomethyl)pyrrolidine, an enantioselective turnover number of at least 100 was achieved. worktribe.com
Table 1: Performance of this compound Derived Ligands in Asymmetric Hydrogenation of Isophorone
| Ligand | Yield of TMCH (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|
| (S)-2-(t-butylthiomethyl)pyrrolidine | 70 | 15 |
TMCH: Trimethylcyclohexanone
Chiral Covalent Organic Frameworks (CCOFs)
This compound has been utilized as a chiral organocatalyst in the synthesis of β-ketoenamine-based chiral covalent organic frameworks (CCOFs). researchgate.netnih.govmdpi.commdpi.comresearchgate.net This approach represents a significant advancement in the construction of CCOFs, as it allows for their synthesis under ambient conditions, which is a greener alternative to the traditional solvothermal methods that often require acidic catalysts. researchgate.netnih.gov
The process involves an aminocatalytic asymmetric Schiff-base condensation of prochiral aldehyde and primary amine monomers. researchgate.netnih.gov The presence of this compound as a catalyst induces chirality in the resulting framework. These β-ketoenamine-CCOFs can be subsequently metalated, for instance with Cu(II), through a solid-state coordination approach. researchgate.netnih.gov The resulting metalated CCOFs serve as highly efficient heterogeneous catalysts for asymmetric reactions, such as the A³-coupling reaction. researchgate.netnih.gov
To enhance their practical applicability, these Cu(II)@CCOFs have been fabricated into chitosan (B1678972) aerogels, creating fixed-bed model reactors for scaled-up catalysis. nih.gov This strategy of using a chiral organocatalyst to direct the formation of a chiral porous material, which then acts as a heterogeneous catalyst, opens new avenues for the design and application of CCOFs in asymmetric synthesis. nih.gov
Table 2: Application of this compound in the Synthesis of Chiral Covalent Organic Frameworks (CCOFs)
| CCOF Type | Monomers | Catalyst | Subsequent Metalation | Catalyzed Reaction |
|---|---|---|---|---|
| β-ketoenamine-CCOF | Prochiral aldehydes and primary amines | This compound | Cu(II) | Asymmetric A³-coupling reaction |
Pharmacological and Medicinal Chemistry Research Involving S 2 Methylpyrrolidine Scaffolds
(S)-2-Methylpyrrolidine as a Core Scaffold in Drug Discovery
The synthesis of enantiomerically pure compounds is paramount in drug discovery, as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov this compound serves as a valuable chiral building block for the asymmetric synthesis of more complex molecules. One established method for its preparation involves starting from commercially available chiral materials like (R)-prolinol, which can be converted to 2-(S)-methylpyrrolidine. google.com
Recent advancements have also focused on biocatalytic approaches to achieve high enantiopurity. Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, have been successfully used for the stereoselective synthesis of 2-substituted chiral pyrrolidines. acs.org This method, starting from commercially available ω-chloroketones, can produce the (S)-enantiomer of 2-methylpyrrolidine (B1204830) with high yields and enantiomeric excesses of up to >99.5%. acs.org Such enzymatic processes offer an efficient and environmentally friendly alternative to traditional chemical synthesis for producing the specific stereoisomers required for drug candidates. acs.org
The specific stereochemistry of a chiral center in a drug molecule is fundamental to its interaction with biological targets. The spatial orientation of substituents can dictate the binding mode and affinity for enantioselective proteins, leading to significant differences in the biological profiles of stereoisomers. researchgate.netnih.gov
A clear example of the profound impact of stereochemistry is seen in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target relevant to Parkinson's disease. In a series of pyrrolo[2,3-d]pyrimidine-derived inhibitors, the introduction of a 2-methylpyrrolidin-1-yl group was explored. The resulting enantiomers showed a stark difference in potency. The (R)-enantiomer demonstrated a significant potency benefit, with a cKi of 0.7 nM for the LRRK2 G2019S mutant. In contrast, the corresponding (S)-enantiomer was substantially less active, with a cKi of 212 nM. acs.org This highlights that the specific (S)- or (R)-configuration at the 2-position of the pyrrolidine (B122466) ring is a critical determinant of biological efficacy for this class of compounds.
| Compound | Target | cKi (nM) | Ligand Efficiency (LE) |
| (2R)-2-Methylpyrrolidin-1-yl derivative (18) | LRRK2 G2019S | 0.7 | 0.66 |
| (2S)-2-Methylpyrrolidin-1-yl derivative (19) | LRRK2 G2019S | 212 | 0.48 |
Specific Therapeutic Applications of this compound Derivatives
Derivatives incorporating the this compound scaffold have been investigated for a range of therapeutic applications, particularly for conditions involving the central nervous system (CNS). nih.gov The modulation of neurotransmitter systems is a key strategy for treating neurological and psychiatric disorders. frontiersin.orgijcap.in The structural and stereochemical features of this compound make it a suitable core for designing ligands that can selectively interact with specific neurotransmitter receptors.
The ability of this compound derivatives to act as receptor modulators has positioned them as promising candidates for treating various neurological disorders. smolecule.com Their activity spans multiple receptor systems, including histamine and muscarinic acetylcholine receptors, which are crucial for regulating neuronal activity and cognitive processes. nih.govresearchgate.net
The histamine H3 receptor (H3R) is a G protein-coupled receptor highly expressed in the CNS that modulates the release of histamine and other key neurotransmitters. uj.edu.plunict.it As such, H3R antagonists and inverse agonists are considered promising therapeutic agents for neurological conditions like sleep-wake disorders, Alzheimer's disease, and schizophrenia. smolecule.comunict.it
The 2-methylpyrrolidine scaffold has been incorporated into the design of H3R ligands. Research into dual-acting ligands has identified compounds with a 2-methylpyrrolidine moiety that exhibit both H3R affinity and monoamine oxidase B (MAO B) inhibitory activity, a combination potentially beneficial for Parkinson's disease. nih.gov One such dual-acting ligand, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, showed high affinity for the human H3R (hH3R) with a Ki of 25 nM and potent inhibition of human MAO B (hMAO B) with an IC50 of 4 nM. nih.gov While many studies have focused on the (R)-enantiomer in this class, the core structure highlights the utility of the 2-methylpyrrolidine scaffold in targeting H3R. nih.govnih.gov
| Compound | Target | Activity |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine (13) | hH3R | Ki = 25 nM |
| hMAO B | IC50 = 4 nM |
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine and are involved in a wide range of physiological processes. researchgate.netwikipedia.org There are five subtypes (M1-M5), and developing subtype-selective modulators is a key goal for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia without causing peripheral side effects. nih.govnih.govmdpi.com
Research has explored the steric modification of existing muscarinic agonists by incorporating the aminoalkyl chain into a pyrrolidine ring to enhance selectivity. researchgate.net Studies on derivatives of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine have shown that these more sterically complex molecules can exhibit selectivity for the M2 muscarinic receptor subtype. For instance, the tertiary amine (+)-5, which is (2R, 5'S, 2'S)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine, presented a promising pharmacological profile as a selective M2 partial agonist. researchgate.net This demonstrates that incorporating a substituted pyrrolidine ring, such as a methylpyrrolidine, can be a successful strategy for developing more selective muscarinic receptor modulators. researchgate.net
Neurological Disorders and Receptor Modulation
Voltage-Gated Calcium Channels and μ-Opioid Receptors in Pain Management
The dual targeting of voltage-gated calcium channels (VGCCs) and μ-opioid receptors (MORs) represents a promising strategy for the development of novel analgesics with potentially improved efficacy and reduced side effects compared to traditional opioids. Research in this area has led to the design of dual-ligand molecules that incorporate a central scaffold to present the necessary pharmacophoric elements for interaction with both targets.
One notable example of such a dual ligand is (2S,4S)-4-(4-chloro-3-(((cis)-4-(dimethylamino)-4-phenylcyclohexyl)methyl)-5-fluorophenoxy)pyrrolidine-2-carboxylic acid. This compound features a disubstituted pyrrolidine core and has demonstrated promising analgesic activity in various in vivo pain models bris.ac.uk. The design of these dual ligands involved merging the known pharmacophores for the Cavα2δ-1 subunit of VGCCs and MORs onto a central structure Current time information in Vance County, US.. While this specific example utilizes a disubstituted pyrrolidine, it highlights the utility of the pyrrolidine scaffold in achieving dual pharmacology. Further research may explore the specific incorporation of the this compound moiety to optimize ligand-target interactions and enhance analgesic properties.
| Compound | Target(s) | Therapeutic Area | Key Findings |
| (2S,4S)-4-(4-chloro-3-(((cis)-4-(dimethylamino)-4-phenylcyclohexyl)methyl)-5-fluorophenoxy)pyrrolidine-2-carboxylic acid | Cavα2δ-1 subunit of VGCCs and μ-Opioid Receptor | Pain Management | Displayed promising analgesic activities in in vivo pain models with a reduced side-effect profile compared to morphine bris.ac.uk. |
Application in Insomnia Treatment (e.g., Daridorexant)
The this compound scaffold is a key structural component of Daridorexant, a dual orexin receptor antagonist used for the treatment of insomnia. The chemical name of Daridorexant is (S)-(2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone hydrochloride, explicitly indicating the presence of the this compound moiety msesupplies.commdpi.com.
The synthesis of Daridorexant utilizes a derivative of this compound as a starting material. Specifically, the synthesis involves the use of (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid msesupplies.com. This chiral building block is crucial for establishing the correct stereochemistry in the final drug molecule, which is essential for its biological activity. Daridorexant functions by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby reducing wakefulness and allowing sleep to occur.
| Drug | Chemical Name | Mechanism of Action | Role of this compound |
| Daridorexant | (S)-(2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone hydrochloride | Dual orexin receptor antagonist | Integral part of the chemical structure, introduced via a chiral building block in the synthesis msesupplies.commdpi.com. |
Rett Syndrome Treatment (e.g., Trofinetide)
Trofinetide, the first FDA-approved treatment for Rett syndrome, is a synthetic analog of the tripeptide glycine-proline-glutamate (GPE) and incorporates an this compound scaffold. Its chemical name is (2S)-2-{[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino}pentanedioic acid researchgate.netsemanticscholar.org. The inclusion of the methyl group on the pyrrolidine ring, derived from (2S)-2-methylpyrrolidine-2-carboxylic acid (H-MePro-OH), makes Trofinetide more resistant to enzymatic degradation compared to its natural counterpart, GPE researchgate.net.
The synthesis of Trofinetide involves the coupling of H-MePro-OH with other amino acid derivatives. This process underscores the importance of this compound-2-carboxylic acid as a key chiral intermediate in the construction of this therapeutic peptide analog google.commedchemexpress.com. Trofinetide is believed to work by improving synaptic function and neuronal morphology.
| Drug | Chemical Name | Therapeutic Use | Role of this compound |
| Trofinetide | (2S)-2-{[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino}pentanedioic acid | Rett Syndrome | Forms the central proline-like residue, enhancing metabolic stability researchgate.netsemanticscholar.org. |
Antiviral Agents (e.g., HCV Protease Inhibitors)
The pyrrolidine scaffold is a common structural motif in various antiviral agents, including inhibitors of the hepatitis C virus (HCV) NS3/4A protease. This enzyme is essential for viral replication, making it a prime target for antiviral drug development nih.govnih.gov. While pyrrolidine-based structures have been explored in the design of HCV protease inhibitors, specific examples of inhibitors containing the this compound scaffold were not prominently identified in the reviewed literature. The development of these inhibitors often involves peptidomimetic structures that mimic the natural substrates of the viral protease nih.gov. The incorporation of various substituted pyrrolidine rings can provide conformational constraint and improve binding affinity.
| Drug Class | Target | Mechanism of Action |
| HCV Protease Inhibitors | HCV NS3/4A Protease | Block the enzymatic activity required for viral protein processing and replication nih.gov. |
Thrombopoietin Receptor Agonists (e.g., Lusutrombopag Synthesis)
Lusutrombopag is an orally bioavailable small-molecule thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia in patients with chronic liver disease medkoo.comnih.gov. It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production medkoo.com. A review of the available synthetic routes for Lusutrombopag does not indicate the use of this compound as a starting material or its incorporation into the final chemical structure medkoo.com. The core structure of Lusutrombopag is based on a different heterocyclic system.
| Drug | Mechanism of Action | Therapeutic Use |
| Lusutrombopag | Thrombopoietin receptor agonist | Treatment of thrombocytopenia in patients with chronic liver disease medkoo.comnih.govnih.gov. |
DNA Damage Repair Enzyme Inhibition
The inhibition of DNA damage repair enzymes is a key strategy in cancer therapy, as it can sensitize cancer cells to the effects of DNA-damaging agents like chemotherapy and radiation. The pyrrolidine scaffold has been investigated as a component of inhibitors targeting these enzymes.
A notable example is the poly(ADP-ribose) polymerase (PARP) inhibitor, Veliparib (ABT-888), which has the chemical name 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide nih.gov. This compound contains a 2-methylpyrrolidine ring, although it is the (R)-enantiomer. Veliparib has shown potent inhibition of both PARP-1 and PARP-2 enzymes and has been evaluated in clinical trials for the treatment of various cancers nih.gov. The exploration of the this compound scaffold in this context remains an area of interest for the development of new and potentially more selective DNA repair enzyme inhibitors.
| Compound | Target Enzyme | Therapeutic Area | Key Findings |
| Veliparib (ABT-888) | PARP-1 and PARP-2 | Oncology | Potent enzyme inhibition (Ki of 5 nM) and oral bioavailability nih.gov. |
Nicotine (B1678760) and Cotinine Synthesis
This compound is a logical chiral precursor for the synthesis of (S)-nicotine, the naturally occurring and most abundant enantiomer of nicotine. Nicotine's structure consists of a pyridine ring linked to an N-methylpyrrolidine ring at the 2-position.
Synthetic strategies for nicotine analogues have utilized derivatives of this compound. For instance, (S)-(1-methylpyrrolidin-2-yl)methanol can be converted to (S)-2-(chloromethyl)-1-methylpyrrolidine, which is then reacted with various phenolic derivatives to produce phenylpyrrolidine ether analogues of nicotine mdpi.com. This approach demonstrates how the stereocenter of the this compound precursor is maintained in the final product. While many synthetic routes to nicotine start with achiral precursors and involve a later resolution step to separate the enantiomers, the use of a chiral starting material like this compound or its derivatives offers a more direct pathway to the desired (S)-enantiomer msesupplies.comgoogle.com. Cotinine, the major metabolite of nicotine, also contains the (S)-1-methyl-5-(3-pyridinyl)pyrrolidin-2-one structure and its synthesis can be approached from similar chiral precursors.
| Compound | Synthesis Approach | Role of this compound Derivative |
| (S)-Nicotine Analogues | Reaction of (S)-2-(chloromethyl)-1-methylpyrrolidine with phenolic compounds | Provides the chiral N-methylpyrrolidine ring of the final product mdpi.com. |
Role in Protein Structure and Engineering
This compound, particularly as the amino acid (S)-2-methylproline (α-methylproline), serves as a valuable tool in protein structure and engineering. Its unique structural properties, deriving from the addition of a methyl group to the α-carbon of proline, impart significant conformational constraints that researchers can leverage to influence peptide and protein architecture and stability.
Proline Analogue and Conformational Influence
Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which imposes significant restrictions on the polypeptide backbone's conformational flexibility. (S)-2-methylproline, as a proline analogue, further rigidifies this structure. The presence of the α-methyl group sterically hinders rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) backbone dihedral angles, leading to a more defined and predictable peptide conformation.
Studies have shown that substituting proline with (S)-2-methylproline can have a profound impact on the secondary structure of peptides. For instance, the incorporation of 2-methylproline has been found to stabilize specific structural motifs such as β-turns and polyproline II (PPII) helices. rsc.org The methyl group preferentially directs the peptide backbone into a conformation that is conducive to these structures. This is particularly evident in aqueous solutions, where peptides containing 2-methylproline show an increased population of PPII and βI-turn structures compared to their proline-containing counterparts. rsc.org This conformational preference is significant, as these structures are crucial for protein folding, molecular recognition, and biological signaling pathways.
The substitution of proline with 2-methylproline also influences the cis-trans isomerization of the peptide bond preceding the proline residue. The presence of the α-methyl group leads to a significant decrease in the population of the cis conformation of the prolyl peptide bond in water. rsc.org This is a key factor in protein folding, as the isomerization between cis and trans conformations can be a rate-limiting step. By favoring the trans conformation, (S)-2-methylproline can help to pre-organize the peptide backbone and facilitate more efficient folding.
| Peptide Sequence | Dominant Conformation with Proline | Dominant Conformation with (S)-2-Methylproline | Key Findings | Reference |
|---|---|---|---|---|
| Ac-Ala-Pro-NHMe | Open Conformers | βI-turn (25.2% population) | Replacement of Pro with 2-MePro induces a stable βI-turn structure. | rsc.org |
| Ac-(Pro)5-NMe2 | Polyproline II (PPII) | Enhanced stability of PPII structure | Relative stability of the PPII structure is enhanced by 8.11 kcal mol−1. | rsc.org |
| Ac-(Hyp-Gly-Pro)2-NMe2 | Polyproline II (PPII) | Enhanced stability of PPII structure | Relative stability of the PPII structure is enhanced by 3.91 kcal mol−1. | rsc.org |
Enhancement of Protein Stability and Catalytic Efficiency
Research has demonstrated that the introduction of α-methylproline into peptides can confer increased resistance to proteolytic degradation. orgsyn.org This enhanced stability is attributed to the steric hindrance provided by the α-methyl group, which can prevent or slow the binding of proteases to the peptide backbone. This property is of significant interest in the development of therapeutic peptides with longer biological half-lives.
While the impact of (S)-2-methylproline on protein stability is an active area of research, there is limited direct evidence in the scientific literature to suggest that its incorporation significantly enhances the catalytic efficiency of enzymes. The primary role of this proline analogue in protein engineering has been focused on controlling conformation and enhancing stability. Any effects on catalytic efficiency would likely be indirect, resulting from the stabilization of an active conformation or the optimization of the geometry of the active site. Further research is needed to fully elucidate the potential of (S)-2-methylproline in modulating the catalytic function of enzymes.
| System Studied | Effect of (S)-2-Methylproline Incorporation | Mechanism of Stability Enhancement | Reference |
|---|---|---|---|
| Model Peptides | Increased stability of β-turns. | Conformational restriction by the α-methyl group. | orgsyn.org |
| Polyproline and Collagen Model Peptides | Enhanced relative stability of Polyproline II (PPII) structures. | Increased stability of the up-puckered PPII structure. | rsc.org |
| General Peptides and Proteins | Unusual stability against proteases. | Steric hindrance at the peptide bond, preventing protease binding. | orgsyn.org |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Traditional syntheses of chiral 2-substituted pyrrolidines often involve multi-step processes with limited yields. Current research is intensely focused on developing more direct, efficient, and highly selective synthetic methodologies. A prominent emerging strategy is the use of biocatalysis, which offers reactions under mild conditions with exceptional stereocontrol.
One such advanced route involves the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones using transaminases. nih.govacs.org Researchers have successfully employed a panel of both (S)- and (R)-selective transaminases to achieve the synthesis of both enantiomers of various 2-substituted pyrrolidines with high yields and enantiomeric excess. nih.govacs.org For the synthesis of (S)-2-methylpyrrolidine, specific (S)-selective transaminases have demonstrated high efficiency. nih.govacs.org For instance, the HEwT W56G mutant, a transaminase from Halomonas elongata, has shown superior yields and enantioselectivity in the conversion of 5-chloropentan-2-one. nih.gov This biocatalytic approach circumvents the need for classical resolution or chiral auxiliaries, representing a significant step forward in efficiency.
Another established route that continues to be refined involves the conversion of chiral starting materials like (S)-prolinol. google.com This process typically involves N-protection of the prolinol, conversion of the hydroxyl group to a good leaving group (e.g., a mesylate), and subsequent reduction. google.com While effective, future work aims to reduce the number of steps and improve the atom economy of such sequences.
| Enzyme/Method | Starting Material | Product | Yield | Enantiomeric Excess (ee) |
| Transaminase (HEwT W56G) | 5-chloropentan-2-one | This compound | High GC Yields | >99% |
| Chemical Synthesis | (S)-prolinol | This compound | Multi-step process | High (chiral pool) |
Table 1: Comparison of a biocatalytic route to this compound with a traditional chiral pool approach. Data sourced from multiple studies. nih.govacs.orggoogle.com
Exploration of New Catalytic Applications Beyond Current Scope
The this compound framework is a cornerstone of many successful organocatalysts, particularly those derived from proline. Future research is aimed at incorporating this motif into novel catalytic systems to address previously challenging transformations. A key area of exploration is the development of metal-based chiral catalysts where the pyrrolidine (B122466) derivative serves as a chiral ligand.
For example, new chiral gold(I) complexes incorporating pyrrolidinyl ligands have been developed for enantioselective intramolecular [4+2] cycloadditions and atroposelective cyclizations of diarylacetylenes to form 2-arylindoles. nih.gov While initial designs used 2,5-diarylpyrrolidines, the principle of tuning the steric and electronic properties of the ligand is critical. Substituting the core pyrrolidine with a 2-methyl group is a rational strategy to modulate the catalyst's chiral pocket and influence its selectivity in such reactions. nih.gov
Furthermore, the development of catalysts for asymmetric reactions that build complex molecular scaffolds is a major goal. Chiral N,N′-dioxide–nickel(II) complexes have been successfully used in the catalytic asymmetric synthesis of 3,2′-pyrrolinyl spirooxindoles. nih.gov The design of new ligands for such metal complexes, potentially incorporating the this compound unit, could expand the scope of these reactions to new substrates and afford novel heterocyclic compounds with high stereoselectivity. nih.gov The future lies in moving beyond well-established aldol (B89426) and Michael reactions to more complex, cascade, or atroposelective processes where the unique stereoelectronic profile of the this compound catalyst can be fully exploited. nih.govmdpi.com
Expansion of Pharmacological Applications and Drug Target Identification
In medicinal chemistry, the this compound scaffold is increasingly recognized as a valuable bioisostere for the naturally occurring amino acid proline. nih.gov Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties, improve metabolic stability, and enhance target affinity. cambridgemedchemconsulting.comspirochem.com Replacing a proline residue in a peptide or small molecule with this compound can alter basicity, lipophilicity, and conformational preferences, potentially leading to improved pharmacokinetic profiles. nih.gov
Future research will focus on systematically applying this bioisosteric replacement strategy to known pharmacophores and in novel drug discovery campaigns. The goal is to identify new drug targets where this specific scaffold provides a significant advantage. For instance, the development of multi-target drugs for complex diseases like cancer or neurodegenerative disorders is a growing field. nih.govnih.gov The structural and chemical properties of the this compound moiety can be leveraged to design ligands that interact with multiple, predefined therapeutic targets. nih.gov
An emerging area of interest is the targeting of protein-protein interactions and the development of agents for targeted radiotheranostics. For example, cyclic RGD peptides like c(RGDfK) are used to target integrins, which are overexpressed in certain cancers like glioblastoma. mdpi.com The incorporation of modified amino acids or their mimics, such as this compound, into such peptide frameworks could enhance their stability and binding affinity, opening new avenues for targeted drug delivery and diagnostics. mdpi.com The systematic exploration of this scaffold against various target classes, from G-protein coupled receptors to enzymes, will likely uncover new therapeutic potential. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is becoming indispensable for the rational design of new catalysts and therapeutic agents based on the this compound scaffold. Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, predict transition state geometries, and understand the origins of stereoselectivity. nih.gov
A prime example is the study of chiral gold(I) catalysts, where DFT and Non-Covalent Interaction (NCI) analyses were used to model the chiral binding pocket. nih.gov These computational studies can rationalize why certain ligands lead to high enantioselectivity while others fail, by identifying the specific attractive interactions between the substrate and the catalyst. nih.gov This insight allows chemists to move beyond trial-and-error and rationally design next-generation catalysts with improved performance. The process involves developing an ab initio informed microkinetic model for a proposed active site and iteratively refining it by comparing model predictions with experimental kinetic data until parity is achieved. nih.gov
This integrated approach is also crucial in drug design. Computational tools can predict how the introduction of the 2-methyl group on the pyrrolidine ring will affect the molecule's conformation and its binding to a biological target. nih.gov By modeling these interactions, researchers can prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.govmdpi.com Future research will see an even tighter integration of these methods, with machine learning and AI algorithms being used to screen virtual libraries of this compound derivatives and predict their catalytic or pharmacological properties before they are ever synthesized in the lab.
Sustainable and Green Chemistry Approaches in Pyrrolidine Research
In line with the global push for environmental responsibility, a major future direction for all aspects of pyrrolidine chemistry is the adoption of sustainable and green practices. unife.itmdpi.com This involves a holistic approach, from the selection of starting materials to the choice of solvents and the minimization of waste.
The development of synthetic routes that use water or other environmentally benign solvents is a key objective. mdpi.com For example, green syntheses of pyrrolidine-fused spirooxindoles have been developed using a one-pot, three-component reaction in an ethanol-water mixture at room temperature, eliminating the need for toxic solvents and column chromatography. rsc.org Similarly, a green process for synthesizing N-methylpyrrolidine has been demonstrated using water as a solvent and an inexpensive potassium carbonate catalyst, offering high efficiency and environmental friendliness compared to conventional methods that require high temperatures and toxic solvents. researchgate.net
Biocatalysis, as mentioned in section 7.1, is inherently a green chemistry approach. nih.govacs.org The use of enzymes operates under mild, aqueous conditions, reduces energy consumption, and often provides access to products with very high selectivity, minimizing byproducts. nih.gov Other green approaches being explored include the use of supercritical carbon dioxide as a non-flammable and non-toxic reaction medium and the development of solvent-free reaction conditions, for example, through mechanochemical grinding procedures. mdpi.comyoutube.com The overarching goal is to transform the synthesis and application of this compound and its derivatives to be not only chemically efficient but also economically viable and environmentally sustainable. nih.gov
| Green Chemistry Principle | Application in Pyrrolidine Research | Example |
| Biocatalysis | Asymmetric synthesis of chiral pyrrolidines | Use of transaminases for this compound synthesis. nih.govacs.org |
| Benign Solvents | Replacing toxic organic solvents | Synthesis of spirooxindoles in EtOH/H₂O; N-methylpyrrolidine in water. rsc.orgresearchgate.net |
| Atom Economy | Designing efficient, multi-component reactions | One-pot, three-component domino reaction for pyrrolidine-fused heterocycles. rsc.org |
| Renewable Feedstocks | Moving away from petrochemical sources | Conceptual application of biomass-derived starting materials. nih.gov |
Table 2: Examples of Green Chemistry principles applied to pyrrolidine research.
Q & A
Q. What statistical methods are appropriate for comparing enantioselectivity data across studies?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for small datasets or ANOVA for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) to quantify differences in enantiomeric excess (ee%) .
Applications in Pharmaceutical Research
Q. How can this compound be integrated into peptide mimetics or prodrug design?
- Methodological Answer :
- Peptide Backbone Modification : Replace proline with this compound to enhance conformational rigidity.
- Prodrug Synthesis : Conjugate via ester or amide linkages to improve bioavailability. Assess hydrolysis kinetics in simulated gastric fluid .
Ethical and Reporting Standards
Q. What guidelines ensure ethical reporting of this compound research involving biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
